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Introduction
PU141 is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of the

histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes

play a crucial role in chromatin remodeling and the regulation of gene expression.

Dysregulation of p300/CBP activity is implicated in the development and progression of various

cancers, making them attractive targets for therapeutic intervention. PU141 induces histone

hypoacetylation and has demonstrated growth inhibitory effects across a range of cancer cell

lines, indicating its potential as an anti-cancer agent.[1][2] This document provides detailed

application notes and protocols for the use of PU141 in cancer cell line research.

Data Presentation
The growth inhibitory effects of PU141 have been evaluated in a panel of human cancer cell

lines using the Sulforhodamine B (SRB) assay. The half-maximal growth inhibition (GI50)

values from the study by Gajer et al. (2015) are summarized below.
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Cell Line Cancer Type PU141 GI50 (µM)

A431 Epidermoid Carcinoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

A549
Alveolar Basal Epithelial

Adenocarcinoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

A2780 Ovarian Carcinoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

HCT116 Epithelial Colon Carcinoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

HepG2 Hepatocellular Carcinoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

MCF7 Breast Carcinoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

SK-N-SH Neuroblastoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

SW480 Colon Adenocarcinoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.
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U-87MG
Epithelial-like Glioblastoma-

astrocytoma

Data not available in a tabular

format in the provided search

results. Presented graphically

in the source publication.

Note: The specific GI50 values for PU141 are presented in a graphical format in the cited

publication by Gajer et al. (2015) and are not available in a tabular format in the provided

search results. The publication indicates that PU141 inhibits the growth of these cell lines.[2]

Mechanism of Action: p300/CBP Inhibition
PU141 selectively inhibits the histone acetyltransferase activity of p300 and CBP.[1][2] These

coactivators are involved in the acetylation of histone and non-histone proteins, leading to a

more open chromatin structure and transcriptional activation of target genes. Many of these

target genes are implicated in cell cycle progression, proliferation, and survival.[3][4] By

inhibiting p300/CBP, PU141 leads to histone hypoacetylation, chromatin condensation, and the

downregulation of oncogenic gene expression, ultimately resulting in cell growth inhibition.[1][5]

Signaling Pathway Diagram
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p300/CBP Signaling Pathway and Inhibition by PU141
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Caption: p300/CBP signaling and PU141 inhibition.
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Experimental Protocols
Cell Viability Assay using Sulforhodamine B (SRB)
This protocol is adapted from standard SRB assay procedures and is suitable for determining

the cytotoxic effects of PU141 on adherent cancer cell lines.[3][6]

Materials:

Cancer cell lines of interest

Complete cell culture medium

PU141 stock solution (e.g., in DMSO)

96-well flat-bottom plates

Trichloroacetic acid (TCA), 10% (w/v) in water

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

Tris base solution, 10 mM, pH 10.5

1% (v/v) Acetic acid in water

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Compound Treatment:
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Prepare serial dilutions of PU141 in complete medium.

Remove the medium from the wells and add 100 µL of the respective PU141 dilutions.

Include a vehicle control (e.g., DMSO at the same concentration as in the highest PU141
treatment).

Incubate for 48-72 hours.

Cell Fixation:

After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%).

Incubate at 4°C for 1 hour.

Staining:

Wash the plates five times with slow-running tap water and allow them to air dry.

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30

minutes.

Washing:

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

Allow the plates to air dry completely.

Solubilization and Measurement:

Add 100 µL of 10 mM Tris base solution to each well.

Place the plate on a shaker for 5-10 minutes to solubilize the dye.

Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (wells with medium only).
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Calculate the percentage of cell growth inhibition relative to the vehicle control.

Plot the percentage of inhibition against the PU141 concentration to determine the GI50

value.

Histone Acetylation Assay (Western Blot)
This protocol is to assess the effect of PU141 on the acetylation levels of histones in cancer

cells.[5]

Materials:

Cancer cell lines

Complete cell culture medium

PU141

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis:
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Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of PU141 for a specified time (e.g., 24 hours).

Wash cells with ice-cold PBS and lyse them in lysis buffer.

Centrifuge to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash again and develop the blot using a chemiluminescent substrate.

Capture the image using an imaging system.

Analysis:

Quantify the band intensities and normalize the acetyl-histone levels to the total histone

levels.

Experimental Workflow
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Experimental Workflow for PU141 Evaluation
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Caption: Workflow for PU141 in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as
promising novel anticancer agents [thno.org]

4. p300/CBP proteins: HATs for transcriptional bridges and scaffolds. — Department of
Oncology [oncology.ox.ac.uk]

5. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in
the survival and invasion pathways of prostate cancer c... [cancer.fr]

6. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Application of PU141 in Cancer Cell Lines: Notes and
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12428667#pu141-application-in-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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